2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a benzopyran derivative is reacted with a sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran: The parent compound without the bromophenyl sulfonyl and chlorine substituents.
4H-1-Benzopyran-4-one: A derivative with a carbonyl group at the 4-position.
Chromone: A structurally related compound with a similar bicyclic structure.
Uniqueness
2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro- is unique due to the presence of the bromophenyl sulfonyl group and chlorine atom, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
62384-69-4 |
---|---|
Molecular Formula |
C16H12BrClO3S |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]-6-chloro-2H-chromene |
InChI |
InChI=1S/C16H12BrClO3S/c17-12-1-4-14(5-2-12)22(19,20)10-11-7-8-21-16-6-3-13(18)9-15(11)16/h1-7,9H,8,10H2 |
InChI Key |
NPVDDHBMNNARKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(O1)C=CC(=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.